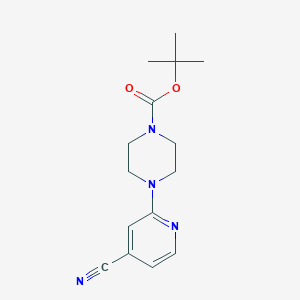

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

描述

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C15H20N4O2 and a molecular weight of 288.35 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-cyanopyridine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .

科学研究应用

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a different position of the cyano group.

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: Contains a chloropyrimidine group instead of a cyanopyridine group.

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Features an amino and chlorophenyl group.

Uniqueness

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

生物活性

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 884507-31-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, cytotoxicity, and therapeutic potential, supported by data tables and case studies.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.34 g/mol

- Minimum Purity : 98% (HPLC)

The compound is believed to exert its effects through multiple mechanisms, primarily involving the inhibition of specific enzymes and pathways that are crucial for cellular proliferation and survival. Notably, it has shown significant inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling .

Biological Activity Overview

-

Cytotoxicity :

- In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound displayed an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative activity .

- The selectivity index was notably high, with a 19-fold difference in effect between cancerous MDA-MB-231 cells and non-cancerous MCF10A cells .

- Inhibition of Metastasis :

- Pharmacokinetics :

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 19 |

| MCF10A | Not reported | - |

This data suggests that the compound may serve as a potential candidate for targeted cancer therapies.

Case Study 2: Metastatic Inhibition

In another study, mice treated with this compound exhibited reduced formation of metastatic nodules in the lungs compared to control groups, demonstrating its potential as an anti-metastatic agent.

Toxicity Profile

The compound has been assessed for acute toxicity in animal models. It was found to be non-toxic at doses up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridine derivatives (e.g., 2-chloro-4-cyanopyridine). In a representative procedure, the reaction is conducted in 1,4-dioxane with potassium carbonate as a base at 110°C for 12 hours, achieving yields up to 80–88% . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity.

- Temperature control : Prolonged heating (>12 hours) ensures complete substitution.

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Look for signals corresponding to the tert-butyl group (~1.4 ppm, singlet) and piperazine protons (3.4–3.8 ppm, multiplet). The 4-cyanopyridin-2-yl moiety shows aromatic protons at ~6.5–8.2 ppm .

- LCMS (ES+) : The molecular ion peak [M+H]+ is expected at m/z 288.3 (C15H20N4O2). Fragmentation patterns (e.g., loss of the tert-butyl group, m/z 188.2) confirm structural integrity .

- FT-IR : Key stretches include C≡N (2240 cm⁻¹) and carbonyl (C=O, 1680 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate for drug discovery, particularly in synthesizing kinase inhibitors or hypoxia-inducible factor (HIF) modulators. Its piperazine-carboxylate scaffold enables functionalization at the cyanopyridine position for structure-activity relationship (SAR) studies. For example, analogs with bromine or boronic ester substituents are used in Suzuki-Miyaura cross-coupling reactions to generate bioactive derivatives .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step during synthesis?

- Methodological Answer : Low yields often arise from steric hindrance at the pyridine C2 position or incomplete deprotonation of piperazine. Mitigation strategies include:

- Catalytic systems : Use Pd-based catalysts (e.g., Pd2(dba)3/Xantphos) for Buchwald-Hartwig amination when introducing bulky substituents .

- Base optimization : Replace K2CO3 with stronger bases (e.g., Cs2CO3) to enhance nucleophilicity of piperazine .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Q. What contradictions exist in crystallographic data for related piperazine-carboxylate derivatives, and how should they be addressed?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., α, β, γ angles) may arise from polymorphism or solvent inclusion. For accurate analysis:

- Refinement software : Use SHELXL for small-molecule crystallography to model disorder or hydrogen bonding networks .

- Temperature control : Collect data at 100 K to minimize thermal motion artifacts. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can this compound be leveraged to study efflux pump inhibition in antibiotic-resistant bacteria?

- Methodological Answer : Piperazine derivatives exhibit efflux pump inhibitory (EPI) activity by binding to AcrB/TolC proteins in Gram-negative pathogens. Experimental design considerations:

- MIC assays : Test synergy between the compound and antibiotics (e.g., ciprofloxacin) against Klebsiella pneumoniae .

- Structural analogs : Modify the cyanopyridine group to enhance lipophilicity (e.g., replace –CN with –CF3) for improved membrane penetration .

- In vivo models : Use murine infection models to assess pharmacokinetic/pharmacodynamic (PK/PD) profiles .

属性

IUPAC Name |

tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBLBTKJSGRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594605 | |

| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-31-7 | |

| Record name | tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。